molecular formula C15H11Cl4N3O3 B11942353 3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide

Cat. No.: B11942353
M. Wt: 423.1 g/mol
InChI Key: RVHLVZIOUQAPDJ-UHFFFAOYSA-N
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Description

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and chloroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of benzamide followed by the introduction of the trichloroethyl group and the chloroanilino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trichloro and chloroanilino groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[2,2,2-trichloro-1-(4-methoxy-phenylamino)ethyl]benzamide
  • 3-nitro-N-[2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)ethyl]benzamide
  • 3-nitro-N-[2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)ethyl]benzamide

Uniqueness

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl4N3O3

Molecular Weight

423.1 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl4N3O3/c16-10-4-2-5-11(8-10)20-14(15(17,18)19)21-13(23)9-3-1-6-12(7-9)22(24)25/h1-8,14,20H,(H,21,23)

InChI Key

RVHLVZIOUQAPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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